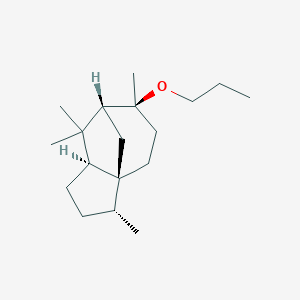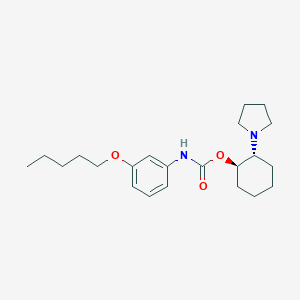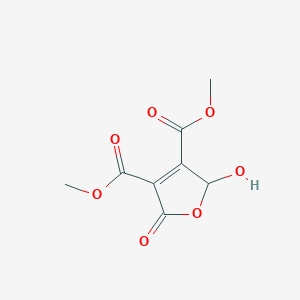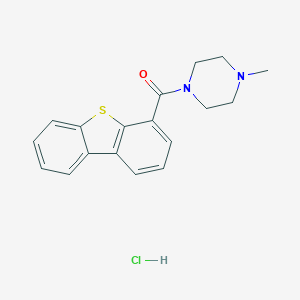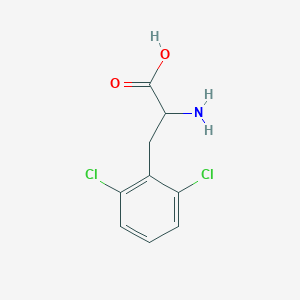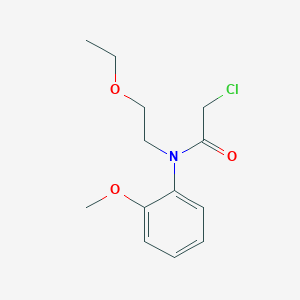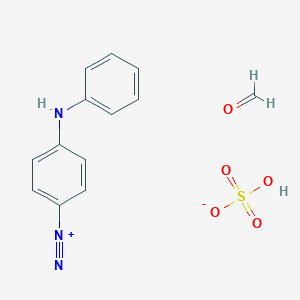
4-Anilinobenzenediazonium;formaldehyde;hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), polymer with formaldehyde is a polymer that has gained popularity in scientific research due to its unique properties. This compound is synthesized by the reaction of benzenediazonium, 4-(phenylamino)-, sulfate (1:1) with formaldehyde. The resulting polymer has been found to have a wide range of applications in scientific research, particularly in the areas of biochemistry and physiology.
Preparation Methods
The synthesis of Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), polymer with formaldehyde involves the reaction of benzenediazonium, 4-(phenylamino)-, sulfate (1:1) with formaldehyde. The reaction is carried out in the presence of a catalyst and under controlled conditions of temperature and pressure. Industrial production methods typically involve large-scale reactions in specialized reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), polymer with formaldehyde undergoes various types of chemical reactions, including:
Oxidation: This polymer can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The polymer can participate in substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), polymer with formaldehyde has found a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in polymerization processes.
Biology: The polymer is used to study enzyme-catalyzed reactions and interactions with biomolecules such as DNA and RNA.
Industry: The polymer is used in the development of biosensors and diagnostic tools.
Mechanism of Action
The mechanism of action of Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), polymer with formaldehyde is not well understood. it is believed that the polymer interacts with various biomolecules, such as proteins and nucleic acids, through non-covalent interactions. These interactions can lead to changes in the structure and function of the biomolecules, which can then be studied using various analytical techniques.
Comparison with Similar Compounds
Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), polymer with formaldehyde is unique due to its specific structure and properties. Similar compounds include:
Benzenediazonium, 4-(phenylamino)-, sulfate (11): This compound is a precursor to the polymer and shares some similar properties.
Phenazine derivatives: These compounds also exhibit a wide range of biological activities and are used in similar research applications.
The uniqueness of Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), polymer with formaldehyde lies in its ability to form stable interactions with biomolecules, making it a valuable tool in scientific research.
Properties
CAS No. |
41432-19-3 |
|---|---|
Molecular Formula |
C13H13N3O5S |
Molecular Weight |
323.33 g/mol |
IUPAC Name |
4-anilinobenzenediazonium;formaldehyde;hydrogen sulfate |
InChI |
InChI=1S/C12H10N3.CH2O.H2O4S/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10;1-2;1-5(2,3)4/h1-9,14H;1H2;(H2,1,2,3,4)/q+1;;/p-1 |
InChI Key |
JODZTDZTLZXXGK-UHFFFAOYSA-M |
SMILES |
C=O.C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.OS(=O)(=O)[O-] |
Canonical SMILES |
C=O.C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.OS(=O)(=O)[O-] |
Key on ui other cas no. |
41432-19-3 |
Synonyms |
benzenediazonium,4-(phenylamino)-,sulfate(1:1),polymerwithformaldehyde; 4-DIAZODIPHENYLAMINE/FORMALDEHYDE CONDENSATE HYDROGEN SULFATE; DIAZO 22S; Condensation product between 4-Diazodiphenylamine sulfate(DAZS) and Formaldehyde; POLYMETHYLENE-P-DIAZODIPHE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate;[(2R,3R,4S,5R,6S)-4,5,6-tri(propanoyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tri(propanoyloxy)-6-(propanoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl propanoate](/img/structure/B9587.png)
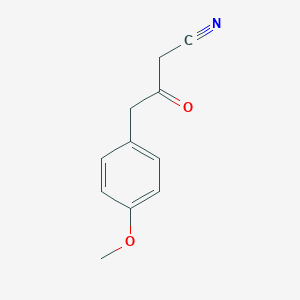
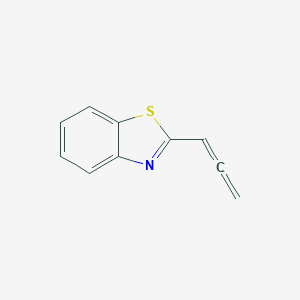
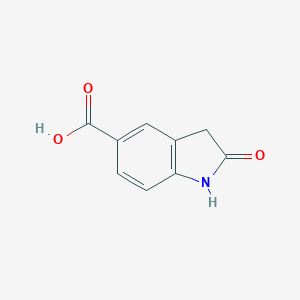
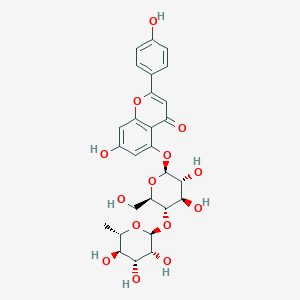
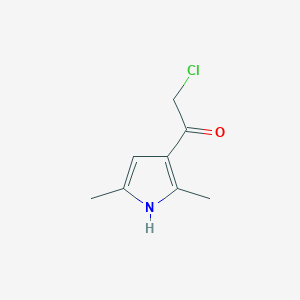
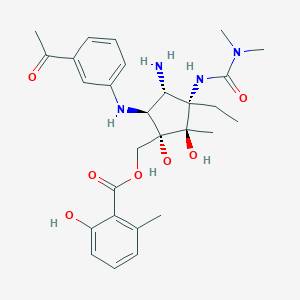
![Pentanol-N,[1-14c]](/img/structure/B9599.png)
